(4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R,5S)-2-(5-fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-16-11-12-17(22-13-16)20-23-18(14-7-3-1-4-8-14)19(24-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQHYJRHHIYJAF-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure with fluoropyridine and diphenyl substituents. Its chemical formula is , and it has a molecular weight of approximately 314.35 g/mol. The stereochemistry at positions 4 and 5 contributes to its biological properties.
Research indicates that this compound acts primarily as a modulator of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. By influencing PKM2 activity, the compound can alter metabolic pathways in cancer cells, potentially leading to reduced tumor growth and proliferation .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
-
Anticancer Activity :
- In vitro studies demonstrate that the compound inhibits the proliferation of several cancer cell lines, including breast cancer and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
- A notable study reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer .
- Enzyme Modulation :
- Cytotoxicity :
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of antitumor activity .
- Case Study 2 : A comparative study assessed the effects of this compound against standard chemotherapy agents in breast cancer models. The findings suggested that it could be used as a combination therapy to enhance overall treatment efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a significant structure in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications across various scientific domains, particularly focusing on its biological activities and potential uses in drug development.
Structure and Composition
The chemical structure of this compound can be described as follows:
- Molecular Formula : C21H18FN3O
- Molecular Weight : 351.39 g/mol
- Key Functional Groups : Dihydrooxazole ring, fluoropyridine moiety, and diphenyl substituents.
This unique combination of features contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In vitro assays demonstrated cytotoxic effects against various cancer types, including breast and lung cancers.
- Case Study : A study involving a derivative of this compound reported a notable decrease in cell viability in the MCF-7 breast cancer cell line, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
- Testing Methods : Disc diffusion and broth microdilution methods were employed to evaluate antimicrobial efficacy. Results indicated that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress:
- Experimental Findings : In models of neurodegeneration, treatment with the compound resulted in reduced markers of oxidative damage and improved cell survival rates .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Dihydrooxazole Ring : Utilizing appropriate aldehydes and amines under acidic conditions.
- Fluorination : Introducing the fluoropyridine moiety through electrophilic substitution reactions.
Derivatives
Exploring derivatives can enhance activity or selectivity. For example, modifications at the phenyl rings or variations in the oxazole structure can yield compounds with improved pharmacological profiles.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzhydryl at the 6-position) increase steric hindrance, favoring enantioselectivity in reactions such as azidation .
- Halogen vs. Alkyl : Bromine (in ) offers a handle for further functionalization (e.g., cross-coupling), whereas methyl groups (in ) provide minimal steric bulk.
Structural and Conformational Comparisons
- Isostructurality: Analogous oxazoline-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic (P‾1) symmetry with two independent molecules per asymmetric unit.
- Chiral Centers : The (4R,5S) configuration is conserved in ligands like “2,6-Bis((4R,5S)-4,5-diphenyl-4,5-dihydro-oxazol-2-yl)-pyridine” (MW: 497.57 g/mol), which is used in Ce(IV)-catalyzed nitrone cycloadditions .
Catalytic Performance
Notable Trends:
- Bis-oxazoline vs. Mono-oxazoline: Bis-oxazoline ligands (e.g., ) generally exhibit higher enantioselectivity due to their bidentate coordination, whereas mono-oxazoline ligands (e.g., ) are more flexible in steric tuning.
Physical Properties and Stability
- Storage Conditions : Derivatives like “(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-...” require inert atmosphere storage (2–8°C) due to sensitivity to oxidation .
- Purity : Commercial analogs (e.g., (4S,5R)-2-(6-methylpyridin-2-yl)-...) are typically >97% pure, with enantiomeric excess (ee) up to 99% .
Preparation Methods
Cyclocondensation of β-Amino Alcohols with Nitriles
A primary route involves the acid-catalyzed cyclocondensation of enantiomerically pure β-amino alcohols with fluoropyridine-derived nitriles. For example, (1R,2S)-2-amino-1,2-diphenylethanol reacts with 5-fluoropicolinonitrile under HCl catalysis to form the oxazoline ring .
Reaction Conditions :
-
Catalyst : HCl (2 equiv)
-
Solvent : Toluene, reflux (110°C)
-
Time : 12–24 hours
-
Yield : 68–72%
-
Stereoselectivity : >99% ee (retained from chiral amino alcohol)
Mechanistic Insight :
The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack by the amino group to form an imidate intermediate. Intramolecular cyclization then yields the oxazoline ring, with stereochemistry dictated by the chiral amino alcohol .
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries enforce stereochemical control during ring formation. A reported method uses (S)-tert-leucinol to synthesize analogous pyridinooxazolines , adaptable here by substituting picolinic acid with 5-fluoro-2-pyridinecarboxylic acid.
Procedure :
-
Amidation : 5-Fluoro-2-pyridinecarboxylic acid is coupled with (1R,2S)-2-amino-1,2-diphenylethanol using isobutyl chloroformate and N-methylmorpholine in CH₂Cl₂ .
-
Cyclization : The resultant amide is treated with thionyl chloride to form an intermediate chloride, which undergoes base-mediated cyclization (NaOMe/MeOH) to yield the oxazoline .
Data :
Stepwise Construction via Mesylation/Tosylation
Activation of hydroxyl groups as mesylates or tosylates facilitates cyclization. For example:
Steps :
-
Amino Alcohol Preparation : Synthesize (1R,2S)-2-amino-1,2-diphenylethanol via Sharpless epoxidation and ring-opening .
-
Cyclization : Heat with K₂CO₃ in DMF to form the oxazoline .
Data :
Comparative Analysis of Methods
| Method | Key Reagents | Yield | ee | Complexity |
|---|---|---|---|---|
| Cyclocondensation | HCl, toluene | 68–72% | >99% | Moderate |
| Chiral Auxiliary | Isobutyl chloroformate, NaOMe | 78% | 99% | High |
| Asymmetric Hydrogenation | Ru-(S)-t-BuPyOx, H₂ | >95% | 98–99% | High |
| Mesylation/Tosylation | MsCl, K₂CO₃ | 70% | 99% | Moderate |
Challenges and Optimization
-
Stereochemical Drift : Prolonged heating in acidic conditions may racemize chiral centers. Mitigated by using mild bases (e.g., NaOMe) and low temperatures .
-
Fluoropyridine Reactivity : Electrophilic substitution at the 5-fluoro position is hindered; thus, pre-functionalized pyridine precursors are preferred .
-
Purification : Silica gel chromatography effectively removes diastereomers, achieving >97% purity .
Q & A
Q. What are the optimized synthetic routes for preparing (4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole with high enantiomeric purity?
The compound is synthesized via a three-step enantioselective protocol starting from (S)-(+)-2-phenylglycinol. Key steps include:
- Step 1 : Formation of the oxazoline ring via condensation with a fluoropyridyl aldehyde.
- Step 2 : Diastereomeric purification using recrystallization or chromatography.
- Step 3 : Final cyclization under mild acidic conditions (e.g., HCl/EtOH). Reported yields range from 83.2% to 94.5% per step, with enantiomeric excess (>99% ee) confirmed by polarimetry and chiral HPLC .
Q. How is the stereochemical configuration of this compound validated?
X-ray crystallography using programs like SHELXL or OLEX2 is critical for unambiguous stereochemical assignment. For example, the (4R,5S) configuration is confirmed by refining single-crystal data, with Flack parameters < 0.1 ensuring accuracy. Complementary techniques include - and -NMR to analyze coupling constants and NOE effects .
Q. What analytical methods are recommended for purity assessment?
A multi-technique approach ensures reliability:
- HPLC-MS : Quantifies fluoropyridyl incorporation and detects byproducts.
- NMR Spectroscopy : , , and spectra verify structural integrity.
- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values.
- Polarimetry : Measures optical rotation to ensure enantiopurity (>99% ee) .
Advanced Research Questions
Q. How is this compound utilized in asymmetric catalysis, particularly in C–F bond activation?
The oxazoline moiety serves as a chiral ligand in transition-metal complexes (e.g., Cu, Ce). For instance:
Q. How can structural modifications of the fluoropyridyl or diphenyl groups impact catalytic performance?
Systematic studies reveal:
- Fluorine Substitution : Electron-withdrawing 5-F substituents increase Lewis acidity of metal complexes, improving reaction rates (e.g., 2× faster in Ce(IV) systems).
- Diaryl Steric Effects : Bulky phenyl groups at C4/C5 enhance enantioselectivity by restricting conformational flexibility. Derivatives with methylpyridyl groups show reduced activity due to weaker metal coordination .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies between X-ray structures and NMR/IR data often arise from dynamic effects (e.g., solution vs. solid-state conformers). Mitigation strategies include:
Q. How is this compound applied in synthesizing hypercoordinated organotin polymers?
The oxazoline N-atom acts as a donor in Sn(IV) complexes. For example:
- Stannylphenyl Derivatives : React with PhSnCl to form 4,5-dihydrooxazole-Sn adducts, which undergo Wurtz coupling to yield polystannanes.
- Catalytic Activity : These polymers show potential in photoredox catalysis due to Sn–N charge-transfer transitions .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
